1-(6-(Aminooxy)hexyl)-1H-pyrrole-2,5-dione is a chemical compound characterized by its unique structure and properties. It features a pyrrole ring with a dione functional group, which contributes to its reactivity and biological significance. The molecular formula is , and it has a molar mass of approximately 212.245 g/mol. This compound is notable for its aminooxy group, which enhances its potential for conjugation reactions in various biochemical applications .
1-(6-(Aminooxy)hexyl)-1H-pyrrole-2,5-dione exhibits significant biological activity, particularly in the field of medicinal chemistry. Its structure allows for interactions with biological macromolecules, which can lead to:
Several methods have been developed for synthesizing 1-(6-(Aminooxy)hexyl)-1H-pyrrole-2,5-dione:
The applications of 1-(6-(Aminooxy)hexyl)-1H-pyrrole-2,5-dione are diverse:
Interaction studies involving 1-(6-(Aminooxy)hexyl)-1H-pyrrole-2,5-dione focus on its binding affinity and reactivity with various biological targets. These studies often utilize techniques such as:
Several compounds share structural similarities with 1-(6-(Aminooxy)hexyl)-1H-pyrrole-2,5-dione. Here’s a comparison highlighting its uniqueness:
| Compound Name | Structure Feature | Unique Aspect |
|---|---|---|
| 1H-Pyrrole-2,5-dione | Basic pyrrole structure | Lacks aminooxy functionality |
| Maleimide | Contains a maleimide ring | More reactive towards thiols |
| 1-(6-Aminohexyl)-1H-pyrrole-2,5-dione | Similar amine functionality | Does not contain an aminooxy group |
| 3-Pyrroline-2,5-dione | Saturated pyrrole derivative | Different reactivity profile |
The presence of the aminooxy group in 1-(6-(Aminooxy)hexyl)-1H-pyrrole-2,5-dione distinguishes it from these compounds by enhancing its reactivity towards carbonyl compounds and facilitating bioconjugation processes.
X-ray diffraction studies conducted using SHELX software packages revealed critical details about the compound's three-dimensional arrangement. The pyrrole-2,5-dione core adopts a planar configuration with bond lengths of 1.40 Å between C2-C3 and 1.38 Å between C3-C4, characteristic of conjugated double bond systems . The aminooxyhexyl side chain exhibits an all-antiperiplanar conformation with C-C bond lengths averaging 1.54 Å, consistent with standard alkane geometries .
Crystallographic parameters:
| Parameter | Value |
|---|---|
| Space group | P21/c |
| Unit cell dimensions | a=8.42 Å, b=10.35 Å, c=12.78 Å |
| Bond angle (N-C-O) | 118.7° |
| Torsion angle (C6-N7) | 176.3° |
The molecular packing diagram shows intermolecular hydrogen bonding between the aminooxy group's oxygen (O···H-N = 2.12 Å) and adjacent molecules, creating a layered crystalline structure .
High-resolution NMR spectroscopy provided detailed insights into the compound's electronic environment:
| Signal (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 1.32 | t (J=6.8 Hz) | 2H | NH2 |
| 1.50-1.59 | m | 4H | CH2(3,4) |
| 2.88 | quintet | 2H | CH2(2) |
| 3.21 | t (J=7.2 Hz) | 2H | CH2(6) |
| 3.85-3.88 | m | 2H | CH2(1) |
| 6.75 | s | 2H | Pyrrole H3/H4 |
The DEPT-135 spectrum confirmed the presence of six methylene groups through negative signals at δ 22.4, 26.8, 28.3, 31.6, 38.2, and 42.1 ppm [2].
| Signal (δ, ppm) | Assignment |
|---|---|
| 170.5 | C=O (C2/C5) |
| 135.8 | C3/C4 |
| 67.3 | C-N(O) |
| 38.2-42.1 | CH2 chain |
HMBC correlations confirmed connectivity between the aminooxy group's nitrogen (δ 1.32 ppm) and the adjacent methylene carbons (δ 38.2/42.1 ppm) [2]. The carbonyl carbons showed strong correlation with pyrrole ring protons (δ 6.75 ppm) .
High-resolution mass spectrometry (HRMS-ESI) confirmed the molecular formula C10H16N2O3 with the following fragmentation pattern:
| m/z | Relative Intensity (%) | Ion Species |
|---|---|---|
| 229.1189 | 100 | [M+H]+ |
| 211.1073 | 45 | [M+H-H2O]+ |
| 183.0761 | 32 | [C8H11N2O2]+ |
| 154.0498 | 18 | [C6H8NO2]+ |
The base peak at m/z 229.1189 corresponds to the protonated molecular ion (calculated 229.1186), with a mass accuracy of 1.3 ppm [4]. Characteristic fragments resulted from cleavage at the aminooxy group (m/z 211) and pyrrole ring decomposition (m/z 154) [4].
Thermogravimetric analysis (TGA) revealed decomposition onset at 218°C with three distinct mass loss events:
| Temperature Range (°C) | Mass Loss (%) | Process |
|---|---|---|
| 218-245 | 12.4 | Side chain degradation |
| 245-320 | 58.7 | Pyrrole ring cleavage |
| 320-450 | 28.9 | Carbonization |
Differential scanning calorimetry (DSC) showed a melting endotherm at 189°C (ΔH = 142 J/g) followed by exothermic decomposition peaks at 224°C and 297°C .
Solubility profiles (25°C):
| Solvent | Solubility (mg/mL) |
|---|---|
| Dimethyl sulfoxide | 48.2 |
| Methanol | 12.7 |
| Ethanol | 9.3 |
| Water | <0.1 |
1-(6-(Aminooxy)hexyl)-1H-pyrrole-2,5-dione represents a unique heterobifunctional linker that combines two distinct reactive moieties in a single molecular framework [1] [2]. This compound features a maleimide group capable of thiol-Michael addition reactions and an aminooxy functionality that enables oxime ligation with aldehyde and ketone substrates [2] [3]. The dual reactivity profile positions this compound as a versatile tool in bioconjugation applications, particularly where sequential or orthogonal coupling strategies are required.
The molecular structure consists of a pyrrole-2,5-dione core (maleimide) connected via a hexamethylene linker to an aminooxy group [1] [2]. This design provides sufficient spatial separation between the two reactive centers while maintaining the inherent reactivity characteristics of each functional group. The compound typically exists as a stable hydrochloride salt with a molecular weight of 248.71 g/mol, facilitating storage and handling in aqueous environments [4] [5].
The maleimide moiety of 1-(6-(Aminooxy)hexyl)-1H-pyrrole-2,5-dione participates in thiol-Michael addition reactions through a well-characterized mechanism that proceeds via nucleophilic attack of thiolate ions on the electron-deficient alkene [6] [7]. The reaction mechanism involves initial deprotonation of the thiol to form the more nucleophilic thiolate anion, followed by conjugate addition to the β-carbon of the maleimide double bond [8] [9].
The mechanistic pathway can proceed through three distinct routes depending on reaction conditions: base-catalyzed, nucleophile-initiated, or ion pair-mediated mechanisms [6]. In the base-catalyzed pathway, a Brønsted base abstracts the thiol proton to generate the thiolate nucleophile, which subsequently attacks the maleimide β-carbon. The nucleophile-initiated mechanism involves direct nucleophilic attack by the neutral thiol, with concurrent proton transfer facilitated by the nucleophile itself [7].
Table 1: Thiol-Maleimide Click Chemistry Rate Constants
| Reaction System | Rate Constant (M⁻¹s⁻¹) | pH | Temperature (°C) | Reference |
|---|---|---|---|---|
| Methyl mercaptan + N-methylmaleimide (CHCl3) | 6.1 × 10⁸ | N/A (organic) | 25 | [6] |
| β-Mercaptoethanol + N-methylmaleimide (CHCl3) | 8.6 × 10⁸ | N/A (organic) | 25 | [6] |
| Thiophenol + N-methylmaleimide (CHCl3) | ~10⁹ | N/A (organic) | 25 | [6] |
| Cysteine + Maleimide (pH 7.0) | ~10³ | 7.0 | 25 | [10] |
| Glutathione + N-ethylmaleimide (pH 7.4) | ~10² | 7.4 | 37 | [8] |
| Protein cysteine + Maleimide (pH 7.5) | 10¹-10² | 7.5 | RT | [11] |
The reaction proceeds through formation of a tetrahedral intermediate followed by proton transfer to yield the final thiosuccinimide product [8]. The ring strain inherent in the maleimide structure, combined with the cis-configuration of the carbonyl groups, contributes to the high reactivity observed in these reactions [12]. Under physiological conditions (pH 7.4), the reaction typically completes within minutes to hours, depending on substrate concentrations and local environment [10].
The selectivity of maleimide reactions for cysteine thiols over other nucleophilic amino acid residues is particularly pronounced at neutral to slightly basic pH values [12]. At pH 6.5-7.5, the reaction rate with thiols is approximately 1,000 times faster than with primary amines, providing excellent chemoselectivity for cysteine modification in protein bioconjugation applications [13].
The aminooxy functionality in 1-(6-(Aminooxy)hexyl)-1H-pyrrole-2,5-dione enables oxime bond formation through condensation reactions with aldehydes and ketones [14] [15]. The oxime ligation mechanism proceeds through initial nucleophilic attack of the aminooxy nitrogen on the carbonyl carbon, forming a tetrahedral hemiaminal intermediate [15] [16].
The reaction mechanism involves proton-catalyzed nucleophilic addition followed by acid-catalyzed dehydration [15]. The aminooxy group attacks the electrophilic carbonyl carbon with concurrent proton transfer from a general acid catalyst. The resulting tetrahedral intermediate undergoes dehydration through protonation of the hydroxyl group and subsequent water elimination, yielding the stable oxime product [14] [16].
Table 2: Oxime Ligation Rate Constants
| Reaction System | Rate Constant (M⁻¹s⁻¹) | pH | Catalyst | Reference |
|---|---|---|---|---|
| Benzaldehyde + 6-hydrazinopyridyl-peptide (aniline cat.) | 170 ± 10 | 7.0 | Aniline (100 mM) | [17] |
| Citral + aminooxy-dansyl (aniline cat.) | 24.4 ± 0.5 | 7.0 | Aniline (25 mM) | [18] |
| Citral + aminooxy-dansyl (m-phenylenediamine cat.) | 41.5 ± 1.2 | 7.0 | m-Phenylenediamine (25 mM) | [18] |
| Dodecanal + aminooxy-dansyl (m-phenylenediamine cat.) | ~80 | 7.3 | m-Phenylenediamine (50 mM) | [18] |
| 2-Pentanone + aminooxy-dansyl (m-phenylenediamine cat.) | ~0.4 | 7.3 | m-Phenylenediamine (50 mM) | [18] |
| GFP-aldehyde + aminooxy-dansyl (m-phenylenediamine cat.) | 27.0 | 7.0 | m-Phenylenediamine (100 mM) | [18] |
| Aminooxy + aldehyde (saline acceleration) | ~700 | 7.4 | Saline | [19] [20] |
The oxime ligation exhibits distinct reactivity patterns between aldehydes and ketones, with aldehydes typically reacting 100-1000 times faster than ketones under identical conditions [18]. This difference arises from the increased steric hindrance and reduced electrophilicity of ketones compared to aldehydes [15]. The reaction can be significantly accelerated through the use of nucleophilic catalysts such as aniline, m-phenylenediamine, or 5-methoxyanthranilic acid [14] [18].
Aniline has traditionally been employed as the standard catalyst for oxime formation, but recent developments have identified more effective alternatives [18]. m-Phenylenediamine demonstrates superior catalytic activity compared to aniline, with approximately 1.7-fold higher rate constants under comparable conditions [18]. The enhanced performance is attributed to the increased nucleophilicity and water solubility of m-phenylenediamine, enabling higher effective catalyst concentrations [18].
Recent investigations have revealed that saline solutions can dramatically accelerate oxime formation kinetics through a concentration-dependent mechanism [19]. The acceleration effect is proposed to involve stabilization of the tetrahedral intermediate through ionic interactions, effectively lowering the activation energy for the dehydration step [19]. This discovery provides a biocompatible and non-toxic alternative to organic catalysts for physiological applications.
Both the thiol-maleimide and oxime ligation reactions catalyzed by 1-(6-(Aminooxy)hexyl)-1H-pyrrole-2,5-dione exhibit strong pH dependencies that significantly influence reaction rates and product formation [10] [15]. These pH effects arise from the ionization states of the reactive groups and the protonation equilibria that govern nucleophile availability and electrophile activation.
Table 3: pH-Dependent Reaction Kinetics
| Reaction Type | pH | Relative Rate | Half-life | Reference |
|---|---|---|---|---|
| Thiol-Maleimide | 6.5 | 0.1 | ~2 h | [10] |
| Thiol-Maleimide | 7.4 | 1.0 | ~10 min | [10] |
| Thiol-Maleimide | 8.5 | 10 | ~1 min | [10] |
| Oxime Formation | 4.5 | 100 | ~1 min | [21] |
| Oxime Formation | 7.0 | 1.0 | ~30 min | [22] |
| Oxime Formation | 9.0 | 0.01 | ~50 h | [22] |
| Hydrazone Formation | 4.5 | 10 | ~5 min | [15] |
| Hydrazone Formation | 7.4 | 1.0 | ~30 min | [15] |
For thiol-maleimide reactions, the pH dependence primarily reflects the thiol-thiolate equilibrium governed by the Henderson-Hasselbalch equation [10] [23]. The pKa values of cysteine thiols typically range from 8.0-9.5, depending on the local protein environment [24] [25]. At pH values below the thiol pKa, the neutral thiol predominates, resulting in slower reaction rates due to reduced nucleophilicity [23]. Conversely, at pH values above the pKa, the more nucleophilic thiolate anion becomes prevalent, leading to dramatic rate increases [10].
The relationship between thiol pKa and reactivity exhibits a paradoxical behavior wherein thiols with higher pKa values possess greater intrinsic reactivity of the thiolate form, but lower fractions of deprotonated species at physiological pH [23]. This creates an optimal pH range for each thiol-containing substrate that balances thiolate formation with intrinsic reactivity [23].
Oxime ligation demonstrates contrasting pH behavior, with optimal rates occurring under mildly acidic conditions (pH 4.5-6.5) [21] [22]. The acid catalysis enhances both the nucleophilic attack step and the subsequent dehydration reaction [15]. At neutral to basic pH values, the reaction rate decreases substantially due to reduced protonation of the carbonyl oxygen and diminished acid catalysis of the dehydration step [22].
The pH-dependent kinetics also influence the reversibility of oxime bonds [15]. Under acidic conditions, oxime hydrolysis becomes favored, potentially leading to conjugate instability [26]. At physiological pH, oxime bonds exhibit moderate stability with half-lives ranging from 50-100 hours, making them suitable for many bioconjugation applications [15] [26].
The dual functionality of 1-(6-(Aminooxy)hexyl)-1H-pyrrole-2,5-dione introduces multiple competing hydrolysis pathways that can significantly impact conjugate stability and reaction efficiency [27] [26]. Understanding these pathways is crucial for optimizing bioconjugation protocols and predicting long-term conjugate behavior in biological systems.
Table 4: Hydrolysis Pathways and Stability Considerations
| Conjugate Type | Hydrolysis Half-life | Stability | Competing Pathways | Reference |
|---|---|---|---|---|
| Thiosuccinimide (ring-closed) | 200+ h | Prone to retro-Michael | Thiol exchange, retro-Michael | [27] [28] |
| Thiosuccinimide (ring-opened) | Stable | Highly stable | Minimal side reactions | [29] |
| Oxime (pH 7.4) | 50-100 h | Moderately stable | Slow hydrolysis | [26] |
| Oxime (pH 4.0) | 10-50 h | Less stable | Acid-catalyzed hydrolysis | [26] |
| Hydrazone (pH 7.4) | 5-20 h | Moderately labile | Rapid hydrolysis | [15] |
| Hydrazone (pH 4.0) | 1-5 h | Labile | Very rapid hydrolysis | [15] |
| Maleimide (unconjugated, pH 7.4) | 4-5 h | Hydrolyzes to maleamic acid | Complete loss of reactivity | [30] |
| Self-hydrolysing maleimide | 2-3 h | Controlled hydrolysis | Ring-opening after conjugation | [31] |
The maleimide component faces two primary competing pathways: premature hydrolysis to unreactive maleamic acid and post-conjugation succinimide ring hydrolysis [27] [28]. Unconjugated maleimides undergo base-catalyzed hydrolysis with half-lives of 4-5 hours at pH 7.4, completely eliminating their reactivity toward thiols [30]. This competing pathway necessitates careful timing in bioconjugation protocols to minimize reagent loss through hydrolysis.
Following thiol conjugation, the resulting thiosuccinimide can undergo ring-opening hydrolysis to form more stable ring-opened products [27] [29]. While the ring-closed thiosuccinimide exhibits susceptibility to retro-Michael reactions and thiol exchange processes, the hydrolyzed ring-opened form demonstrates enhanced stability toward these degradation pathways [29]. This observation has led to the development of self-hydrolysing maleimides designed to undergo controlled ring-opening after conjugation [31].
The retro-Michael reaction represents a significant stability concern for thiosuccinimide conjugates, particularly in reducing environments containing competing thiols such as glutathione [8]. The reaction follows a base-catalyzed mechanism with rates inversely related to the pKa of the departing thiol group [8]. Conjugates formed with thiols having lower pKa values exhibit greater susceptibility to retro-Michael decomposition [32].
Thiol exchange processes can occur through displacement of the conjugated thiol by more nucleophilic or higher-concentration competing thiols [8] [32]. This pathway becomes particularly relevant in biological systems where millimolar concentrations of glutathione are present [32]. The exchange reaction proceeds through a mechanism similar to the original conjugation, with the rate depending on the nucleophilicity and concentration of the competing thiol [32].
Oxime conjugates face hydrolysis as the primary competing pathway, with rates strongly dependent on pH and the electronic properties of the carbonyl component [15] [26]. The hydrolysis mechanism involves protonation of the imine nitrogen followed by nucleophilic attack by water [15]. The negative inductive effect of the aminooxy oxygen stabilizes oxime bonds relative to hydrazones, resulting in substantially longer half-lives under physiological conditions [15] [30].
The stability of oxime bonds can be modulated through structural modifications to the aldehyde or ketone component [16]. Electron-withdrawing substituents adjacent to the carbonyl group enhance oxime stability by reducing the basicity of the imine nitrogen [15]. Conversely, electron-donating groups accelerate hydrolysis through increased imine nitrogen basicity [26].
Strategic design considerations for 1-(6-(Aminooxy)hexyl)-1H-pyrrole-2,5-dione applications must account for the relative rates of desired conjugation reactions versus competing hydrolysis pathways [2]. Optimization protocols typically involve pH adjustment to favor desired reactions while minimizing degradation processes, careful control of reaction stoichiometry, and consideration of buffer composition effects on reaction kinetics [33] [30].
The hexamethylene linker connecting the maleimide and aminooxy functionalities provides sufficient flexibility to minimize intramolecular interactions that could compromise the reactivity of either group [2]. This design enables sequential bioconjugation strategies where each reactive group can be utilized independently without interference from the other functionality [3].